5-methyl-6-phenyl-1H-pyrimidin-4-one
Description
5-Methyl-6-phenyl-1H-pyrimidin-4-one (CAS: 37898-32-1) is a pyrimidinone derivative characterized by a methyl group at position 5 and a phenyl ring at position 6 of the pyrimidine core. It is also referred to as 4-phenyl-5-methyl-6-hydroxypyrimidine, highlighting its hydroxyl group at position 4 .
Properties
IUPAC Name |
5-methyl-6-phenyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHYUXIKOIFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 5-methyl-6-phenyl-1H-pyrimidin-4-one is scaled up using advanced techniques such as microwave-assisted acid digestion and hot plate digestion. These methods are efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-phenyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxygen to form oxides.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 5-methyl-6-phenyl-1H-pyrimidin-4-one include halogens, oxygen, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 5-methyl-6-phenyl-1H-pyrimidin-4-one include various oxides, reduced forms of the compound, and substituted derivatives. These products have significant applications in different fields of research and industry .
Scientific Research Applications
5-methyl-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: 5-methyl-6-phenyl-1H-pyrimidin-4-one is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various biological and chemical effects, making 5-methyl-6-phenyl-1H-pyrimidin-4-one a valuable compound in research and industry .
Comparison with Similar Compounds
Substituted Pyrimidinones with Alkyl/Aryl Modifications
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The phenyl and methyl groups in the target compound are electron-donating, contrasting with electron-withdrawing substituents like nitro (NO₂) or chloro (Cl) in analogues. These differences influence electronic density on the pyrimidine ring, affecting reactivity in nucleophilic or electrophilic reactions .
- Hydrophobicity and Solubility : Longer alkyl chains (e.g., propyl in 103980-68-3) enhance lipophilicity compared to the phenyl group, which may improve membrane penetration but reduce aqueous solubility .
Heterocyclic and Functionalized Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
